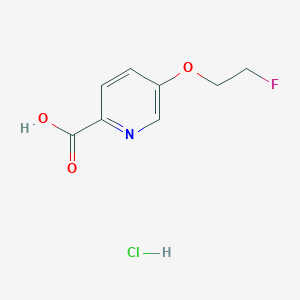

5-(2-氟乙氧基)吡啶-2-甲酸;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "5-(2-Fluoroethoxy)pyridine-2-carboxylic acid; hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss related fluorinated pyridine compounds and their synthesis, which can provide insights into the potential synthesis and properties of the compound . Fluorinated pyridine derivatives are of significant interest due to their applications in pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of fluorinated pyridine derivatives often involves palladium-catalyzed reactions, regioselective chlorination, and coupling of different building blocks . For instance, the synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid involves a cyanation/reduction sequence and selective monodechlorination . Similarly, the concept of "regioexhaustive substitution" has been applied to various difluoropyridines to achieve regioselective metalation and carboxylation . These methods could potentially be adapted for the synthesis of "5-(2-Fluoroethoxy)pyridine-2-carboxylic acid; hydrochloride" by introducing the appropriate ethoxy moiety at the desired position on the pyridine ring.

Molecular Structure Analysis

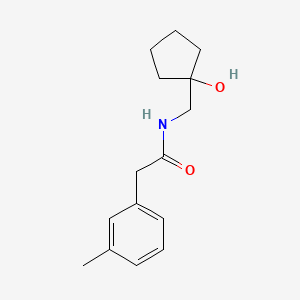

The molecular structure of fluorinated pyridines is characterized by the presence of fluorine atoms, which can significantly influence the electronic properties of the molecule. The introduction of fluorine can enhance the stability and lipophilicity of the compound, which is beneficial for drug development . The specific structure of "5-(2-Fluoroethoxy)pyridine-2-carboxylic acid; hydrochloride" would include a pyridine ring with a fluorine atom and an ethoxy group at specified positions, which could affect its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Fluorinated pyridines can undergo various chemical reactions, including metalation, carboxylation, and coupling reactions . The presence of fluorine can also facilitate the formation of carbon-fluorine bonds, which are among the strongest in organic chemistry and can be leveraged in the synthesis of more complex molecules . The reactivity of "5-(2-Fluoroethoxy)pyridine-2-carboxylic acid; hydrochloride" would be influenced by the electron-withdrawing effects of the fluorine and the electron-donating effects of the ethoxy group.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated pyridines are influenced by the presence of fluorine atoms. Fluorine can increase the acidity of adjacent hydrogen atoms, alter the boiling and melting points, and improve metabolic stability . The hydrochloride salt form of "5-(2-Fluoroethoxy)pyridine-2-carboxylic acid" would be expected to have increased solubility in water, which could be advantageous for certain applications. The specific properties of this compound would need to be determined experimentally.

科学研究应用

合成与化学反应

- 酯和醚合成:羧酸的酰氯,包括与 5-(2-氟乙氧基)吡啶-2-甲酸类似的化合物;盐酸盐,可以在吡啶存在下与氟代酮反应生成 α-氯代醇的酯(醚) (Utebaev, Rokhlin, & Knunyants, 1974).

- 抗高血压活性:结构与本化合物相似的 5-氨基-2-吡啶甲酸的衍生物已被合成,并显示出有效的抗高血压特性 (Finch, Campbell, Gemenden, & Povalski, 1978).

材料科学与光物理性质

- 具有高荧光性的碳点:研究发现像 5-氧代-3,5-二氢-2H-噻唑并[3,2-a]吡啶-3,7-二甲酸这样的有机荧光团是碳点中的关键成分和荧光起源,这可能与本化合物相关,因为它具有相似的吡啶结构 (Shi, Yang, Zeng, Chen, Yang, Wu, Zeng, Yoshihito, & Zhang, 2016).

晶体结构分析

- 氢键网络:对类似化合物(如 5-(三氟甲基)吡啶-2-甲酸)的研究揭示了有趣的氢键二聚体和网络,这可能与理解 5-(2-氟乙氧基)吡啶-2-甲酸的晶体结构有关;盐酸盐 (Ye & Tanski, 2020).

药物化学中的合成与应用

- 抗病毒剂的合成:与本化合物化学结构相关的 5-羟基-2-氨基甲基-1H-吲哚-3-甲酸的衍生物已被合成,并针对 BVDV、HCV 和甲型流感等病毒评估了抗病毒特性 (Ivachtchenko, Yamanushkin, Mitkin, Kisil’, Korzinov, Vedenskii, Leneva, Bulanova, Bichko, Okun, Ivashchenko, & Ivanenkov, 2015).

安全和危害

属性

IUPAC Name |

5-(2-fluoroethoxy)pyridine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO3.ClH/c9-3-4-13-6-1-2-7(8(11)12)10-5-6;/h1-2,5H,3-4H2,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMBGKOPIAVWMEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1OCCF)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(5-Chloro-2-morpholin-4-ylphenyl)methyl]prop-2-enamide](/img/structure/B2506724.png)

![N-(benzo[d]thiazol-5-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide](/img/structure/B2506726.png)

![5-chloro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methoxybenzenesulfonamide](/img/structure/B2506727.png)

![2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide](/img/structure/B2506728.png)

![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2506733.png)